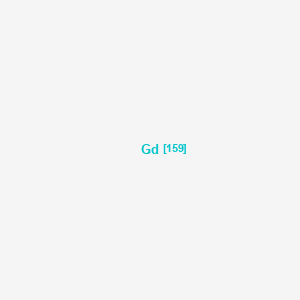
Gadolinium-159
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium-159, also known as this compound, is a useful research compound. Its molecular formula is Gd and its molecular weight is 158.9264 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Theranostic Applications in Oncology
Gd-159 is recognized for its dual role as both a therapeutic and diagnostic agent, particularly in the context of hepatocellular carcinoma (HCC). The isotope emits beta particles suitable for therapeutic purposes while also producing gamma rays that enable imaging through gamma cameras.
Radioembolization for Hepatocellular Carcinoma
Recent studies have investigated Gd-159's efficacy in radioembolization, a technique that combines radiation therapy with embolization to treat HCC. A Monte Carlo simulation study demonstrated that Gd-159 could deliver a therapeutic dose of up to 120 Gy to tumors while keeping the absorbed doses to surrounding healthy tissue below critical thresholds (70 Gy for the liver and 30 Gy for the lungs) . The study utilized Geant4 Monte Carlo simulations to model various patient scenarios, confirming the potential of Gd-159 as an alternative to Yttrium-90 in liver radioembolization.
| Parameter | Absorbed Dose (Gy) |
|---|---|
| Tumor | Up to 120 |
| Liver | < 70 |
| Lungs | < 30 |
Imaging Capabilities
Gd-159's unique properties make it suitable for various imaging modalities, particularly magnetic resonance imaging (MRI) and single-photon emission computed tomography (SPECT). Its paramagnetic nature enhances imaging contrast, allowing for detailed visualization of tissues.
MRI and SPECT Imaging
The dual emission spectrum of Gd-159 includes photopeaks at 58 keV and 363.54 keV, which are optimal for planar imaging techniques. These properties facilitate quantitative imaging assessments post-administration, enabling clinicians to evaluate the intrahepatic dose distribution effectively .
Key Imaging Techniques:
- MRI : Utilizes Gd-159's paramagnetic properties for enhanced contrast.
- SPECT : Leverages gamma emissions for detailed functional imaging.
Recent Advances and Research Findings
Research continues to evolve around Gd-159, focusing on improving its safety profile and efficacy as a contrast agent. A systematic review highlighted advancements in gadolinium-based contrast agents (Gd-CAs), emphasizing the need for multimodal agents with enhanced biocompatibility and lower toxicity .
Case Studies
Several case studies have illustrated the successful application of Gd-159 in clinical settings:
- In Vitro Studies : Investigations into the use of Gd-159 liposomes demonstrated promising results in targeting cancer cells while minimizing systemic toxicity .
- Clinical Trials : Ongoing trials are exploring the use of Gd-159 as part of combination therapies aimed at improving patient outcomes in HCC treatment.
Propiedades
Número CAS |
14041-42-0 |
|---|---|
Fórmula molecular |
Gd |
Peso molecular |
158.9264 g/mol |
Nombre IUPAC |
gadolinium-159 |
InChI |
InChI=1S/Gd/i1+2 |
Clave InChI |
UIWYJDYFSGRHKR-NJFSPNSNSA-N |
SMILES |
[Gd] |
SMILES isomérico |
[159Gd] |
SMILES canónico |
[Gd] |
Sinónimos |
159Gd radioisotope Gadolinium-159 Gd-159 radioisotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















